molecular formula C27H34N2O3 B7741175 (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide

(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide

Cat. No.: B7741175
M. Wt: 434.6 g/mol
InChI Key: CDKXWMLVGXVJCX-CJLVFECKSA-N
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Description

(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. Acrylamides are known for their applications in various fields, including polymer chemistry, pharmaceuticals, and materials science.

Properties

IUPAC Name

(E)-2-cyano-3-(4-hexoxy-3-methoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O3/c1-6-7-8-9-15-32-24-14-13-21(17-25(24)31-5)16-22(18-28)27(30)29-26-20(4)11-10-12-23(26)19(2)3/h10-14,16-17,19H,6-9,15H2,1-5H3,(H,29,30)/b22-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKXWMLVGXVJCX-CJLVFECKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC=C2C(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC=C2C(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(hexyloxy)-3-methoxybenzaldehyde and 2-isopropyl-6-methylaniline.

    Formation of Intermediate: The aldehyde and aniline undergo a condensation reaction to form an imine intermediate.

    Acrylamide Formation: The imine intermediate is then reacted with cyanoacetic acid or its derivatives under basic conditions to form the desired acrylamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining precise temperature conditions to ensure optimal reaction kinetics.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Industry

In industry, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide: A similar acrylamide compound with a methoxy group instead of a hexyloxy group.

    (E)-2-cyano-3-(4-(hexyloxy)phenyl)-N-(2-isopropylphenyl)acrylamide: A compound with a similar structure but lacking the methoxy group.

Uniqueness

The uniqueness of (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

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